molecular formula C22H24N2O4 B11706132 1',3',3'-Trimethyl-6-nitro-7-propan-2-yloxyspiro[chromene-2,2'-indole] CAS No. 5083-43-2

1',3',3'-Trimethyl-6-nitro-7-propan-2-yloxyspiro[chromene-2,2'-indole]

Cat. No.: B11706132
CAS No.: 5083-43-2
M. Wt: 380.4 g/mol
InChI Key: RQTFHPUKIUEOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’,3’,3’-Trimethyl-6-nitro-7-(propan-2-yloxy)-1’,3’-dihydrospiro[chromene-2,2’-indole] is a photochromic biocompatible spiropyran molecule. It exhibits unique photo-responsive behavior, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,3’,3’-trimethyl-6-nitro-7-(propan-2-yloxy)-1’,3’-dihydrospiro[chromene-2,2’-indole] involves several steps. Typically, the process starts with the preparation of the indoline and chromene moieties, followed by their coupling to form the spiro compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the spiro linkage .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1’,3’,3’-Trimethyl-6-nitro-7-(propan-2-yloxy)-1’,3’-dihydrospiro[chromene-2,2’-indole] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. Photochemical reactions typically require ultraviolet or visible light .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields the corresponding amine, while photochemical reactions result in the formation of different isomers .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1’,3’,3’-trimethyl-6-nitro-7-(propan-2-yloxy)-1’,3’-dihydrospiro[chromene-2,2’-indole] involves its photochromic behavior. Upon exposure to light, the compound undergoes a reversible transformation between its spiropyran and merocyanine forms. This transformation involves the breaking and forming of bonds, leading to changes in the compound’s optical properties .

Comparison with Similar Compounds

Similar Compounds

  • 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]
  • 1’,3’,3’-Trimethyl-6-nitro-8-pyridiniomethylspiro[2H-benzopyran-2,2’-indoline] chloride
  • 1’,3’,3’-Trimethyl-6-nitro-8-methoxyspiro[2H-benzopyran-2,2’-indoline]

Uniqueness

1’,3’,3’-Trimethyl-6-nitro-7-(propan-2-yloxy)-1’,3’-dihydrospiro[chromene-2,2’-indole] is unique due to its high quantum yield and ability to dissolve in various solvents. Its photo-responsive behavior is more pronounced compared to other spiropyran molecules, making it highly valuable in applications requiring precise control of optical properties .

Properties

CAS No.

5083-43-2

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

1',3',3'-trimethyl-6-nitro-7-propan-2-yloxyspiro[chromene-2,2'-indole]

InChI

InChI=1S/C22H24N2O4/c1-14(2)27-20-13-19-15(12-18(20)24(25)26)10-11-22(28-19)21(3,4)16-8-6-7-9-17(16)23(22)5/h6-14H,1-5H3

InChI Key

RQTFHPUKIUEOTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C2C=CC3(C(C4=CC=CC=C4N3C)(C)C)OC2=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.